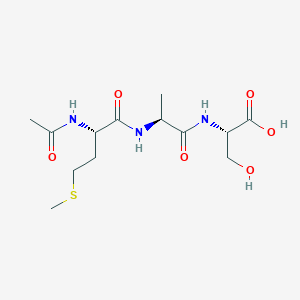

Ac-Met-Ala-Ser-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-Met-Ala-Ser-OH is a tripeptide with the sequence Ac-Met-Ala-Ser . It has been studied for its complexation with Pt(II) and ammonia or ethylene diamine (en) by mass spectrometric methods .

Molecular Structure Analysis

The molecular formula of Ac-Met-Ala-Ser-OH is C13H23N3O6S . Its molecular weight is 349.41 g/mol.Chemical Reactions Analysis

Ac-Met-Ala-Ser-OH has been used as a tripeptide in the OH radical-induced oxidation reaction .Physical And Chemical Properties Analysis

Ac-Met-Ala-Ser-OH is a white powder . It is soluble in DMSO . It should be stored at -20°C .科学的研究の応用

Drug Development

Ac-Met-Ala-Ser-OH: has shown promise in the field of peptide drug development . Peptides are a class of pharmaceutical agents that are increasingly being recognized for their potential in targeting challenging binding interfaces with high affinity and specificity . The compound’s role in the development of peptide-based strategies to interfere with endogenous protein interactions is significant, contributing to the advancement of therapeutic peptides .

Enzymology

In enzymology, Ac-Met-Ala-Ser-OH is utilized for studying proteinase inhibitors . It has been identified as part of the amino acid sequence in yeast proteinase A inhibitor 3, which is crucial for understanding the mechanisms of enzyme inhibition . This has implications for the development of new enzymatic drugs and therapeutic agents.

Peptide-Based Therapeutics

The compound is also involved in the creation of peptide-based therapeutics . It’s used in the synthesis of peptides that can act as either agonists or antagonists to receptors, which is vital for the treatment and diagnosis of various diseases . The versatility of peptides makes them suitable for a wide range of therapeutic applications, including hormone therapy and vaccine development.

Biochemistry

In biochemistry, Ac-Met-Ala-Ser-OH plays a role in the study of peptide self-assembly . It’s part of research into the self-assembly of peptides forming various micro to nanostructures, which has several applications in nanobiotechnology . This includes drug delivery systems and the development of new biomaterials.

Molecular Biology

The compound’s applications extend to molecular biology , where it’s used in the study of peptide deformylase complexes. This helps in understanding the recognition mechanisms of mimic-peptides by N-terminal cleaved expression peptides, which is essential for genetic engineering and protein synthesis .

Analytical Chemistry

Lastly, in analytical chemistry , Ac-Met-Ala-Ser-OH is employed in the OH radical-induced oxidation reaction and analysis by high-performance liquid chromatography-diode array detector-fluorescence detector (HPLC-DAD-FLD) . This application is crucial for the qualitative and quantitative analysis of complex mixtures, which is fundamental in pharmaceutical analysis and environmental testing.

Safety and Hazards

Ac-Met-Ala-Ser-OH may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures.

Relevant Papers The papers that have cited the use of Ac-Met-Ala-Ser-OH include studies published in Nature, Cell, Molecular Cancer, and Cell Research . Another study has used Ac-Met-Ala-Ser-OH as a tripeptide in the OH radical-induced oxidation reaction .

作用機序

Target of Action

Ac-Met-Ala-Ser-OH (MAS) is a tripeptide that has been used to study the complexation with peptide deformylase (PDF), helping to delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide .

Mode of Action

It is known that it interacts with peptide deformylase (pdf), a key enzyme involved in protein synthesis . This interaction helps to understand how mimic-peptides are recognized by N-terminal cleaved expression peptides .

Biochemical Pathways

It is known that n-terminal acetylation, a common modification in eukaryotic proteins, plays a significant role in protein stability . This process involves the transfer of an acetyl group from acetyl coenzyme A to the α-amino group of a protein, transforming a charged protein N-terminus into a hydrophobic segment . This modification can affect key protein properties such as folding, polymerization, stability, interactions, and localization .

Result of Action

It is known that n-terminal acetylation can influence protein stability and the composition of the cell proteome .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6S/c1-7(11(19)16-10(6-17)13(21)22)14-12(20)9(4-5-23-3)15-8(2)18/h7,9-10,17H,4-6H2,1-3H3,(H,14,20)(H,15,18)(H,16,19)(H,21,22)/t7-,9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPGZVPOLKESGX-HGNGGELXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Met-Ala-Ser-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)

![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)